molecular formula C30H26N2O5 B12025047 3-(2-(4-((4-Methylbenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate CAS No. 769147-66-2

3-(2-(4-((4-Methylbenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate

Cat. No.: B12025047
CAS No.: 769147-66-2
M. Wt: 494.5 g/mol
InChI Key: KCCTWKZYGIJQLJ-ZCTHSVRISA-N
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Description

3-(2-(4-((4-Methylbenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is a complex organic compound with the molecular formula C30H26N2O5 and a molecular weight of 494.552 g/mol . This compound is known for its unique structural features, which include a combination of benzoyl, carbohydrazonoyl, and methoxybenzoate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-((4-Methylbenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate typically involves multiple steps, starting from the preparation of intermediate compounds. The key steps include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of organic synthesis, including the use of large-scale reactors and purification techniques such as recrystallization and chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(2-(4-((4-Methylbenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of the carbohydrazonoyl group can produce a corresponding amine .

Scientific Research Applications

3-(2-(4-((4-Methylbenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-(4-((4-Methylbenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s benzoyl and carbohydrazonoyl groups can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(2-(4-((4-Methylbenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and methylbenzyl groups provide unique reactivity and interaction profiles compared to similar compounds .

Properties

CAS No.

769147-66-2

Molecular Formula

C30H26N2O5

Molecular Weight

494.5 g/mol

IUPAC Name

[3-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C30H26N2O5/c1-21-6-8-22(9-7-21)20-36-27-16-10-24(11-17-27)29(33)32-31-19-23-4-3-5-28(18-23)37-30(34)25-12-14-26(35-2)15-13-25/h3-19H,20H2,1-2H3,(H,32,33)/b31-19+

InChI Key

KCCTWKZYGIJQLJ-ZCTHSVRISA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC(=CC=C3)OC(=O)C4=CC=C(C=C4)OC

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC(=CC=C3)OC(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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